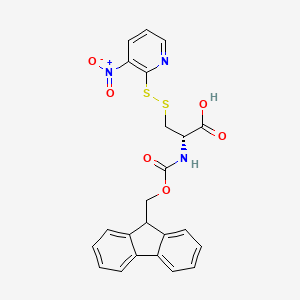

Fmoc-D-Cys(Npys)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIHHIXLTDNIII-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Fmoc-L-Cys(Npys)-OH vs. Fmoc-D-Cys(Npys)-OH in Peptide Therapeutics

[1]

Executive Summary

This guide provides a technical analysis of the structural, mechanistic, and application-based differences between the L- and D-enantiomers of Fmoc-protected Cysteine activated with the 3-nitro-2-pyridinesulfenyl (Npys) group. While chemically identical in achiral environments, their divergence in biological stability and structural induction is critical for modern peptide drug design. This document focuses on the utility of the Npys moiety for regioselective disulfide bond formation and the strategic incorporation of D-Cys for proteolytic resistance.

Part 1: Structural & Chemical Fundamentals[1]

The core difference between these two reagents lies in their stereochemistry at the alpha-carbon.[1] However, both share the Npys protecting group, which serves a dual function: it protects the thiol during synthesis and activates it for subsequent disulfide formation without the need for oxidative reagents.

Comparative Chemical Profile[1][2][3]

| Feature | Fmoc-L-Cys(Npys)-OH | Fmoc-D-Cys(Npys)-OH |

| Stereochemistry | (2R)-configuration (Natural L-isomer) | (2S)-configuration (Unnatural D-isomer) |

| CAS Number | 159700-51-3 | Not widely cataloged; typically custom synthesized |

| Molecular Weight | 497.55 g/mol | 497.55 g/mol |

| Thiol Protection | 3-nitro-2-pyridinesulfenyl (Activated Disulfide) | 3-nitro-2-pyridinesulfenyl (Activated Disulfide) |

| Fmoc Group | Labile to Piperidine/DBU | Labile to Piperidine/DBU |

| TFA Stability | Stable (Survives resin cleavage) | Stable (Survives resin cleavage) |

| Primary Use | Native protein mimicry, standard folding | Retro-inverso peptides, serum stability, tight turns |

The Npys Moiety: Mechanism of Action

The Npys group is distinct from standard thiol protectors (like Trt or Acm) because it is an activated mixed disulfide .[1] It does not require oxidation (e.g., Iodine, DMSO, Air) to form a disulfide bond. Instead, it undergoes thiol-disulfide exchange .[1]

Mechanism:

-

The Npys group is electron-deficient due to the nitro group on the pyridine ring.[1]

-

A free thiol (from a Cys residue on a target peptide) acts as a nucleophile.[1]

-

The free thiol attacks the sulfur atom of the Cys(Npys).[1]

-

3-nitro-2-pyridinethiol is released as a leaving group.[1]

-

A new, unsymmetrical disulfide bond is formed.[1]

Figure 1: Mechanism of thiol-disulfide exchange driven by the Npys leaving group.[1]

Part 2: Stereochemical Implications (L vs. D)

While the chemistry of the Npys group remains constant, the choice between L- and D-Cys dictates the biological and structural fate of the peptide.

Proteolytic Stability (The D-Advantage)[1]

-

L-Cys(Npys): Resulting peptides are susceptible to endogenous proteases (e.g., serum proteases, lysosomal enzymes) which recognize natural L-amino acid backbones.[1]

-

D-Cys(Npys): Incorporation of D-Cys renders the peptide bond adjacent to the cysteine resistant to enzymatic hydrolysis.[1] This is a cornerstone of "peptide stapling" and retro-inverso strategies used to extend the half-life of peptide therapeutics in plasma.

Structural Conformation

Part 3: Experimental Workflows & Protocols

Critical Constraint: Piperidine Instability

Senior Scientist Note: The Npys group is not stable to piperidine, the standard reagent used to remove Fmoc groups. Piperidine will cause premature degradation of the disulfide.

-

Consequence: Fmoc-Cys(Npys)-OH (L or D) is almost exclusively introduced as the final N-terminal residue of a sequence.[1]

-

Workaround: If Npys is needed internally, one must use Boc chemistry or highly specialized non-nucleophilic bases (e.g., DBU with short exposure), though N-terminal placement is the industry standard.

Protocol: Synthesis of Heterodimeric Peptides

This protocol describes the synthesis of a heterodimer using Fmoc-L-Cys(Npys)-OH (Sequence A) and a standard cysteine peptide (Sequence B).[1]

Phase 1: Synthesis of Sequence A (The Npys-Donor)[1]

-

Chain Assembly: Synthesize the peptide using standard Fmoc SPPS on Rink Amide resin.[1]

-

Final Coupling: Couple Fmoc-L-Cys(Npys)-OH (or D-isomer) as the last amino acid.[1]

-

Conditions: 3 eq.[1][2] Amino Acid, 3 eq. DIC/Oxyma Pure in DMF for 60 mins.

-

Note: Do NOT remove the N-terminal Fmoc if you plan to purify before conjugation, as Npys is sensitive. However, if conjugating directly, remove Fmoc with 20% piperidine (very brief wash, <5 min) or rely on the Npys stability in TFA. Best Practice: Leave Fmoc on if purifying, or use Boc-Cys(Npys)-OH if N-terminal free amine is required immediately.[1]

-

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1]5) for 2 hours.

-

Note: Avoid thiols (EDT, DTT) in the cleavage cocktail! They will prematurely reduce the Npys group.

-

-

Purification: HPLC (Acetonitrile/Water + 0.1% TFA). The Npys group is stable in acidic media.[3]

Phase 2: Conjugation (Disulfide Formation)[1]

-

Preparation: Dissolve the purified Sequence A (Cys-Npys) and Sequence B (Free Cys) in degassed buffer (Phosphate or Acetate, pH 4.5 – 6.5).[1]

-

Stoichiometry: 1:1 molar ratio usually suffices, or slight excess of the cheaper peptide.

-

-

Reaction: Monitor by HPLC. The reaction is usually complete within 30–60 minutes.

-

Observation: The solution may turn slightly yellow due to the release of 3-nitro-2-pyridinethiol.

-

-

Purification: Isolate the heterodimer via HPLC.

Figure 2: Workflow for regioselective disulfide formation using Npys chemistry.

Part 4: Applications in Drug Development[7]

Peptide Stapling & Cyclization

Using Fmoc-D-Cys(Npys)-OH allows for the creation of cyclic peptides with non-native turn structures.[1] By reacting the N-terminal D-Cys(Npys) with a C-terminal free Cysteine (L-isomer), researchers can form a "mixed chirality" disulfide bridge.[1] This often results in higher serum stability compared to the all-L isomer.[1]

Antibody-Drug Conjugates (ADCs)

The Npys group acts as a "handle" for site-specific conjugation.[1] An antibody engineered with a free cysteine can be reacted with a payload peptide bearing an N-terminal L-Cys(Npys).[1] This ensures that the drug attaches exactly at the cysteine site without forming homodimers of the drug payload.

Mirror-Image Phage Display

In the development of D-peptide therapeutics (which are immune to natural proteases), Fmoc-D-Cys(Npys)-OH is essential.[1] It allows the synthesis of D-peptides that can be chemically linked to scaffolds or other D-peptides to screen for binding against natural L-protein targets.[1]

References

-

Matsueda, R., & Walter, R. (1980).[1][4][5] 3-Nitro-2-pyridinesulfenyl (Npys) group.[1][2][5][6][7] A novel selective protecting group which can be activated for peptide bond formation.[1][8][5] International Journal of Peptide and Protein Research, 16(5), 392–401.[1][5] Link

-

Bernatowicz, M. S., et al. (1986).[1] Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation.[1] International Journal of Peptide and Protein Research.[1][5][9][10]

-

Albericio, F., et al. (1989).[1][9] Use of the Npys thiol protection in solid phase peptide synthesis.[3][5][11] Application to direct peptide-protein conjugation through cysteine residues.[1][3][8] International Journal of Peptide and Protein Research, 34(2), 124-128.[1] Link

-

Sigma-Aldrich. (n.d.).[1] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link

-

Tugyi, R., et al. (2005).[1] The effect of D-amino acid substitution on the stability and mechanism of action of antimicrobial peptides. Proceedings of the National Academy of Sciences. (Context on D-amino acid stability).

Sources

- 1. Fmoc-D-Cys(Trt)-OH | C37H31NO4S | CID 7168037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-Cys(npys)-OH | C23H19N3O6S2 | CID 56776990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc-Cys(Npys)-OH | 159700-51-3 [sigmaaldrich.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 10. peptide.com [peptide.com]

- 11. books.rsc.org [books.rsc.org]

A Technical Guide to the Strategic Role of the Npys Protecting Group in Peptide Synthesis

Abstract: In the intricate field of peptide synthesis, particularly for complex molecules containing multiple disulfide bonds, the choice of protecting groups is paramount to success.[1][2] This guide provides an in-depth analysis of the 3-nitro-2-pyridinesulfenyl (Npys) group, a specialized thiol protecting group. We will explore its unique chemical properties, which allow it to function not merely as a shield, but as a strategically activatable component for directed disulfide bond formation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic strategies to overcome challenges in producing complex peptide architectures.

Introduction: Beyond Simple Protection

The synthesis of peptides, especially those requiring specific disulfide connectivity, presents a significant chemical challenge.[3] The sulfhydryl group of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection throughout the iterative process of solid-phase peptide synthesis (SPPS).[4][5] While numerous thiol protecting groups exist, the Npys group occupies a unique niche. Introduced via 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), it offers a distinct advantage: it is not just a protecting group but also a latent activating group.[6][7] This dual nature is the cornerstone of its utility, enabling chemists to dictate the formation of specific disulfide bridges in multi-cysteine peptides—a critical requirement for synthesizing many biologically active peptides and proteins.[8]

The core value of the Npys group lies in its unique cleavage mechanism. Unlike groups removed by strong acids or cocktails, the Npys group is selectively cleaved by nucleophiles, particularly other thiols. This reaction, a thiol-disulfide exchange, simultaneously deprotects the Npys-cysteine and activates it for immediate, directed reaction with a free cysteine thiol, forming the desired disulfide bond.[9][10] This guide will dissect the chemistry, strategic applications, and practical protocols associated with this powerful tool.

The Chemistry of the Npys Group: A Dual-Functionality Tool

Mechanism of Protection

The Npys group is readily introduced onto the thiol side chain of cysteine by reaction with Npys-Cl, typically in a suitable organic solvent with a mild base to neutralize the HCl byproduct.[6] The causality behind this choice is efficiency and selectivity; the sulfenyl chloride is highly electrophilic and reacts rapidly with the soft nucleophile of the cysteine thiol.

Chemical Stability and Orthogonality

A protecting group's utility is defined by its stability under various reaction conditions. The Npys group exhibits excellent stability towards acids like trifluoroacetic acid (TFA) and even strong acids like hydrogen fluoride (HF) under "high" HF acidolysis conditions, making it compatible with standard Boc/Bzl SPPS strategies.[6][7][11] However, it shows lability towards the piperidine used for Fmoc group removal, rendering it generally unsuitable for conventional Fmoc-SPPS unless introduced strategically.[8][10][11][12]

This unique stability and cleavage profile makes Npys orthogonal to many other common cysteine protecting groups.

| Protecting Group | Cleavage Conditions | Primary Application | Orthogonal to Npys? |

| Npys | Thiols, Phosphines | Directed Disulfide Formation | - |

| Trityl (Trt) | Mild Acid (e.g., 1-5% TFA), I₂, Hg²⁺ | General use in Fmoc-SPPS | Yes |

| Acetamidomethyl (Acm) | I₂, Hg²⁺, Ag⁺ | Orthogonal protection, sequential disulfide formation | Yes |

| tert-Butyl (tBu) | Strong Acid (TFA, HF) | General use in Fmoc-SPPS | Yes |

| tert-Butylthio (StBu) | Reducing agents (Thiols, Phosphines) | Stable to acid/base | No (cleaved by similar reagents) |

| 4-Methoxytrityl (Mmt) | Very Mild Acid (e.g., 1-2% TFA in DCM) | On-resin cysteine modification | Yes |

Table 1. Comparison of Npys with common cysteine protecting groups used in peptide synthesis.[12][13]

Mechanism of Deprotection and Activation

The strategic power of Npys is most evident in its deprotection. The process is a thiol-disulfide exchange reaction. When an Npys-protected cysteine is exposed to a free thiol (e.g., another cysteine residue or a thiol reagent), the free thiol attacks the sulfur atom of the Npys-cysteine. This forms a new disulfide bond and releases the stable leaving group, 3-nitro-2-thiopyridone.[9]

This reaction is self-validating and can be monitored visually or spectrophotometrically. The released 3-nitro-2-thiopyridone is a distinct yellow chromophore, allowing for real-time tracking of the reaction progress. This provides an invaluable in-process control, ensuring the reaction has gone to completion before proceeding to the next step.

This mechanism is highly efficient and proceeds under mild, neutral conditions, preserving the integrity of other sensitive functional groups within the peptide.[6] It can also be triggered by tertiary phosphines like triphenylphosphine or tri-n-butylphosphine.[6][7]

Core Application: Directed Disulfide Bond Formation

The primary and most powerful application of the Npys group is in the regioselective synthesis of peptides with multiple, defined disulfide bridges.[3][8] Standard oxidative folding of a peptide with four or more cysteines often leads to a scrambled mixture of disulfide isomers, which are difficult to separate and characterize. The Npys strategy provides absolute control over connectivity.

Workflow for Sequential Disulfide Bridging

Consider a peptide with three cysteine residues (Cys¹, Cys², Cys³) intended to form a specific Cys¹-Cys³ disulfide bond, leaving Cys² available for other modifications or subsequent bridging. The strategy is as follows:

-

Synthesis: Synthesize the peptide using an orthogonal protection scheme, for example: Cys¹(Npys), Cys²(Acm), and Cys³(Trt). The Trt group is acid-labile, while the Acm and Npys groups are stable to the final TFA cleavage cocktail (provided thiol scavengers are omitted).[12]

-

First Deprotection: After synthesis and cleavage from the resin, the peptide is obtained with Cys¹(Npys), Cys²(Acm), and a free thiol at Cys³.

-

First Disulfide Formation: The peptide is dissolved in a suitable buffer at high dilution to favor intramolecular cyclization. The free thiol of Cys³ attacks the Npys-activated Cys¹, forming the Cys¹-Cys³ disulfide bond and releasing the chromophoric byproduct.

-

Second Deprotection: The remaining Cys²(Acm) can now be deprotected using iodine or a mercury(II) salt to yield a free thiol for conjugation or formation of a second disulfide bond.[13]

This level of control is indispensable for synthesizing complex peptide therapeutics like conotoxins or insulin analogs, where precise structure is directly linked to biological function.

Experimental Protocols & Practical Considerations

Protocol: Post-Synthetic Introduction of Npys

Due to its instability in the piperidine used in Fmoc-SPPS, a common and robust strategy is to introduce the Npys group post-synthetically onto a Trt-protected cysteine during cleavage.[12]

Objective: To generate a peptide with a selectively Npys-activated cysteine residue.

Methodology:

-

Peptide Synthesis: Synthesize the peptide on the solid support using standard Fmoc/tBu chemistry, incorporating the target cysteine as Fmoc-Cys(Trt)-OH.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). To this mixture, add 5 equivalents (relative to the Cys(Trt) residue) of 2,2'-dithiobis(5-nitropyridine) (DTNP).

-

Causality: The TFA cleaves the Trt group, exposing the free thiol. The DTNP then immediately reacts with this thiol in situ to form the Cys(Npys) mixed disulfide. TIS scavenges the released trityl cations, preventing side reactions with sensitive residues like Tryptophan.

-

-

Cleavage Procedure: Add the prepared cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, wash with ether, and dry under vacuum.

-

Verification: Confirm the successful introduction of the Npys group by mass spectrometry. The expected mass will be the peptide mass + 154.1 Da.

Protocol: Npys-Mediated Disulfide Bond Formation

Objective: To form a specific disulfide bond between an Npys-activated cysteine and a free thiol cysteine.

Methodology:

-

Peptide Dissolution: Dissolve the peptide containing both Cys(Npys) and Cys(SH) residues in a suitable aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 7-7.5) at a high dilution (typically 0.1-0.5 mg/mL).

-

Causality: High dilution is critical for intramolecular reactions as it minimizes the probability of intermolecular reactions, which would lead to dimerization and polymerization. The neutral pH facilitates the thiol-disulfide exchange.

-

-

Reaction Monitoring: Stir the solution at room temperature. The reaction progress can be monitored by the appearance of a yellow color. For quantitative analysis, the absorbance of the released 3-nitro-2-thiopyridone can be measured at ~386 nm.

-

Reaction Completion: The reaction is typically complete within 1-4 hours. Progress can be confirmed by reverse-phase HPLC, observing the consumption of the starting material and the appearance of a new, typically more retained, product peak.

-

Purification: Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA and purify the cyclized peptide by preparative HPLC.

Important Considerations

-

Tryptophan Side Reactions: Standard sulfenyl chlorides can react with the indole side chain of tryptophan.[14] While Npys-Cl is generally used for thiol protection, care must be taken during synthesis. Using a Boc protecting group on the tryptophan indole nitrogen can prevent such side reactions.[15]

-

Incompatibility with Fmoc-SPPS: As mentioned, direct use of Fmoc-Cys(Npys)-OH in standard Fmoc-SPPS is problematic due to its lability to piperidine.[10][12] The post-synthetic method or incorporation as the final N-terminal residue using a Boc-protected version (Boc-Cys(Npys)-OH) are the preferred workarounds.[12]

-

Thiol Scavengers: When cleaving a peptide where the Npys group must be retained, it is crucial to avoid thiol-based scavengers (e.g., ethanedithiol) in the TFA cocktail, as they will prematurely cleave the Npys group.

Conclusion

The 3-nitro-2-pyridinesulfenyl (Npys) group is a sophisticated tool in the arsenal of the modern peptide chemist. Its value extends far beyond that of a simple protecting group, offering a unique combination of stability, orthogonal cleavage, and inherent activation for thiol-disulfide exchange. This dual functionality provides an elegant and highly controllable method for the regioselective formation of disulfide bonds, a critical step in the synthesis of many complex and therapeutically relevant peptides. By understanding the underlying chemical principles and applying the robust protocols described herein, researchers can effectively harness the power of the Npys group to streamline the production of precisely structured peptide molecules, accelerating research and drug development efforts.

References

-

Matsueda, R., et al. (1981). 3-NITRO-2-PYRIDINESULFENYL GROUP FOR PROTECTION AND ACTIVATION OF THE THIOL FUNCTION OF CYSTEINE. Chemistry Letters, 10(7), 979-982. [Link]

-

Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 34(2), 124-128. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9596-9613. [Link]

-

Isidro-Llobet, A., et al. (2009). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. ResearchGate. [Link]

-

Zhang, H., et al. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 28(14), 5395. [Link]

-

The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

-

Galande, A. K., & Mutlib, A. E. (2007). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. Journal of the American Chemical Society, 129(37), 11348-11349. [Link]

-

Lindsey, M. R., et al. (2018). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Molecules, 23(11), 2901. [Link]

-

de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Sharma, A., & Kumar, V. (2019). The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. Journal of Peptide Science, 25(11), e3210. [Link]

-

Wijesinghe, S. N., et al. (2020). Scope and Limitations of Barbituric and Thiobarbituric Amino Acid Derivatives as Protecting Groups for Solid-Phase Peptide Synthesis: Towards a Green Protecting Group. ResearchGate. [Link]

-

Zubarev, R. A., et al. (1998). Spectrophotometric monitoring in continuous-flow Boc-based solid-phase peptide synthesis. Peptide Science, 46(3), 189-198. [Link]

-

Matsueda, R., et al. (1981). 3-NITRO-2-PYRIDINESULFENYL GROUP FOR PROTECTION AND ACTIVATION OF THE THIOL FUNCTION OF CYSTEINE. Chemistry Letters, 10(7), 979-982. [Link]

- Google Patents. (1994). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

-

Matsueda, R. (1992). The Development of Stable 3-Nitro-2-pyridinesulfenyl Reagents and Their Application to Peptide Chemistry. Yuki Gosei Kagaku Kyokaishi, 50(5), 387-397. [Link]

-

Ruiz-Gayo, M., et al. (1994). Use of Npys as a protecting/activating group for cysteine in Fmoc syntheses. International Journal of Peptide and Protein Research, 43(4), 363-366. [Link]

-

Garzinsky, F., et al. (2020). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. Chemical Communications, 56(68), 9841-9844. [Link]

-

Andreu, D., et al. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169. [Link]

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. digital.csic.es [digital.csic.es]

- 11. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Fmoc-D-Cys(Npys)-OH in DMF and NMP for Solid-Phase Peptide Synthesis

Abstract: This guide provides a detailed examination of the solubility characteristics of Nα-Fmoc-S-(3-nitro-2-pyridylsulfenyl)-D-cysteine (Fmoc-D-Cys(Npys)-OH), a critical reagent in modern peptide chemistry, particularly for the synthesis of disulfide-bridged peptides. We will explore the physicochemical principles governing its dissolution in the two most common solvents for solid-phase peptide synthesis (SPPS), N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven protocols, troubleshooting advice, and a comparative analysis of these solvents to ensure successful and reproducible synthetic outcomes.

Introduction: The Critical Role of Fmoc-D-Cys(Npys)-OH in Peptide Synthesis

Fmoc-D-Cys(Npys)-OH is a specialized amino acid derivative indispensable for the directed formation of disulfide bonds in peptides. The 3-nitro-2-pyridylsulfenyl (Npys) group serves as a labile, thiol-protecting group that can be selectively cleaved under mild conditions to react with a free thiol, forming an asymmetric disulfide bridge. This level of control is paramount in the synthesis of complex peptides, cyclic peptides, and peptide-drug conjugates where precise connectivity is essential for biological activity.

However, the successful incorporation of this reagent into a growing peptide chain via SPPS is fundamentally dependent on its complete dissolution in the reaction solvent. Incomplete solubility leads to inaccurate concentration of the activated amino acid, resulting in poor coupling efficiency, deletion sequences, and challenging purification steps. This guide addresses this foundational challenge by providing a comprehensive analysis of its solubility in DMF and NMP.

Physicochemical Principles of Solubility

The solubility of Fmoc-D-Cys(Npys)-OH, a moderately large molecule with a molecular weight of 497.5 g/mol , is governed by the interplay between its structural features and the properties of the solvent.[1]

-

The Solute (Fmoc-D-Cys(Npys)-OH): This molecule possesses distinct domains:

-

Hydrophobic Moiety: The large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) group is the primary driver of solubility in organic solvents.

-

Polar Groups: The free carboxylic acid (-COOH) and the nitro group (-NO2) on the Npys moiety contribute polarity.

-

Bulky Side Chain: The S-Npys group is sterically demanding, which can influence crystal lattice energy and the kinetics of dissolution.

-

-

The Solvents (DMF and NMP): Both are polar aprotic solvents, which are ideal for SPPS.[2][3] They effectively solvate the growing peptide chain and dissolve the necessary reagents.

-

N,N-Dimethylformamide (DMF): A powerful and widely used solvent in SPPS due to its excellent solvating properties for a vast range of amino acid derivatives and coupling reagents.[2] However, it can degrade over time to form dimethylamine, which can cause premature removal of the Fmoc group.[4]

-

N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent for SPPS, NMP is more polar than DMF and exhibits greater efficacy in solvating peptide resins and disrupting peptide aggregation.[4][5] Most common peptide reagents are highly soluble in NMP.[4]

-

The dissolution process requires the solvent molecules to overcome the intermolecular forces holding the Fmoc-D-Cys(Npys)-OH molecules together in their solid, crystalline state. The bulky and somewhat rigid structure of this derivative can sometimes lead to slower dissolution kinetics compared to smaller, simpler Fmoc-amino acids.

Quantitative Solubility and Comparative Analysis: DMF vs. NMP

While definitive, universal solubility values (in g/L or mol/L) are sparsely published and can vary with reagent purity, temperature, and solvent grade, practical solubility is best defined by the concentrations typically required for efficient SPPS. Standard protocols often call for amino acid concentrations in the range of 0.2 M to 0.5 M for coupling reactions.

In practice, both DMF and NMP are effective solvents for Fmoc-D-Cys(Npys)-OH, but with notable performance differences.

| Parameter | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Field-Proven Insight |

| Typical Working Concentration | 0.2 M - 0.4 M | 0.2 M - 0.5 M | NMP often allows for slightly higher, more reliable concentrations, especially with older reagent lots. |

| Dissolution Rate | Generally slower; may require sonication or extended vortexing. | Typically faster and more facile. | NMP's superior solvating power often results in a quicker, more complete dissolution.[4] |

| Solution Stability | Solutions are stable for short-term use. Long-term storage can be compromised by DMF degradation into basic impurities.[4] | Solutions generally exhibit good stability. However, some reports suggest Fmoc-amino acids may have greater decomposition over extended time in NMP compared to DMF.[4] | For automated synthesizers where solutions may sit for hours, fresh preparation is always the best practice in either solvent. |

| Performance with Difficult Couplings | Adequate, but may be less effective in preventing on-resin aggregation. | Often the solvent of choice for hydrophobic or sterically hindered couplings, as it better maintains peptide solubility.[5] | For sequences prone to aggregation, NMP is the preferred solvent to ensure reaction efficiency.[5] |

Expert Recommendation: While DMF is a viable solvent, NMP is generally recommended as the superior choice for dissolving and coupling Fmoc-D-Cys(Npys)-OH . Its enhanced solvating power provides a more robust and reliable system, minimizing the risk of incomplete dissolution which can jeopardize the entire synthesis.

Experimental Protocol for Optimal Dissolution

This protocol is designed as a self-validating system to ensure the preparation of a clear, particulate-free solution of Fmoc-D-Cys(Npys)-OH, ready for activation and coupling.

Materials:

-

Fmoc-D-Cys(Npys)-OH

-

High-purity, peptide-synthesis-grade NMP or DMF

-

Appropriate glass vial with a screw cap

-

Vortex mixer

-

Ultrasonic bath (sonicator)

Step-by-Step Methodology:

-

Weighing the Reagent: Accurately weigh the required amount of Fmoc-D-Cys(Npys)-OH directly into a clean, dry glass vial.

-

Causality: Performing the weighing in the dissolution vessel minimizes material loss during transfer.

-

-

Initial Solvent Addition: Add approximately 80% of the final required volume of NMP or DMF to the vial.

-

Causality: Adding the solvent in portions allows for more efficient initial wetting and suspension of the solid powder.

-

-

Mechanical Agitation: Immediately cap the vial and vortex vigorously for 1-2 minutes.

-

Causality: Vortexing provides the initial mechanical energy to break up clumps of powder and suspend the particles within the solvent, maximizing the surface area for dissolution.

-

-

Visual Inspection (Checkpoint 1): After vortexing, visually inspect the solution. It will likely appear as a cloudy, yellow suspension. This is normal.

-

Sonication: Place the vial in an ultrasonic bath at room temperature. Sonicate for 5-10 minutes. The vial may become slightly warm; this is acceptable.

-

Causality: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which is highly effective at breaking down stubborn crystal lattices and accelerating the dissolution of sparingly soluble compounds.

-

-

Visual Inspection (Checkpoint 2): Remove the vial from the sonicator and inspect it against a bright light source. The solution should be significantly clearer. If undissolved particles remain, repeat vortexing (1 min) and sonication (5 min).

-

Final Volume Adjustment: Once the solution is completely clear and free of particulates, add the final 20% of the solvent to reach the target concentration. Invert the vial gently several times to ensure homogeneity.

-

Final Validation: The final solution must be a perfectly clear, bright yellow solution. Any visible haze, cloudiness, or floating particles indicates incomplete dissolution. Do not proceed with a solution that has not passed this final validation step.

Troubleshooting Common Dissolution Issues

-

Issue: Solution remains cloudy after repeated sonication.

-

Possible Cause 1: Poor Solvent Quality. DMF, in particular, can absorb water or degrade.[4]

-

Solution: Use a fresh bottle of high-purity, peptide-synthesis-grade solvent.

-

Possible Cause 2: Reagent Quality. Older lots of the amino acid derivative may be more difficult to dissolve.

-

Solution: Increase sonication time. If this fails, prepare a more dilute solution. It is better to use a larger volume of a completely dissolved reagent than the correct volume of a partially dissolved one.

-

-

Issue: A gel-like substance forms.

-

Possible Cause: This is rare but may indicate a reaction with impurities in the solvent or an extremely high, supersaturated concentration.

-

Solution: Discard the solution and remake it with fresh solvent at a slightly lower concentration.

-

Workflow and Decision Logic for Dissolution

The following diagram outlines the logical workflow for preparing a validated solution of Fmoc-D-Cys(Npys)-OH.

Caption: Decision workflow for dissolving Fmoc-D-Cys(Npys)-OH.

Conclusion and Best Practices

The complete and verified dissolution of Fmoc-D-Cys(Npys)-OH is a non-negotiable prerequisite for its successful use in SPPS. While both DMF and NMP can serve as effective solvents, our experience and analysis indicate that NMP offers a more robust and reliable system for this specific derivative , particularly when dealing with high concentrations or challenging sequences.

Summary of Best Practices:

-

Prioritize NMP: Whenever possible, choose NMP as the solvent for Fmoc-D-Cys(Npys)-OH.

-

Use High-Purity Solvents: Always use fresh, peptide-synthesis-grade solvents to avoid impurities that can hinder dissolution or cause side reactions.

-

Employ Mechanical and Sonic Energy: Do not rely on simple swirling. A combination of vigorous vortexing and sonication is essential for efficient dissolution.

-

Visually Validate: Never use a solution that is not perfectly clear and free of particulates. The "eye test" is a critical, final checkpoint.

-

Prepare Fresh: Prepare solutions of Fmoc-D-Cys(Npys)-OH immediately before use to ensure maximum potency and avoid potential degradation.

By adhering to these principles and protocols, researchers can ensure the reliable and complete dissolution of Fmoc-D-Cys(Npys)-OH, paving the way for high-yield, high-purity synthesis of complex and biologically important peptides.

References

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

-

Martin, V., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(9), 3297-3311. DOI: 10.1039/D1GC00527E. Available from: [Link]

-

How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. Retrieved February 5, 2026, from [Link]

-

de la Torre, B. G., & Albericio, F. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 29(3), 748. Available from: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved February 5, 2026, from [Link]

-

Ollivier, N., et al. (2017). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl segments used for native chemical ligation. Organic & Biomolecular Chemistry, 15(4), 855-861. Supporting Information. Available from: [Link]

-

Albericio, F., et al. (1991). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 37(5), 402-413. DOI: 10.1111/j.1399-3011.1991.tb00946.x. Available from: [Link]

-

PubChem. (n.d.). Fmoc-Cys(npys)-OH. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

Sources

- 1. Fmoc-Cys(npys)-OH | C23H19N3O6S2 | CID 56776990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis [mdpi.com]

- 3. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. biotage.com [biotage.com]

Methodological & Application

Protocol for coupling Fmoc-D-Cys(Npys)-OH in SPPS

Part 1: Executive Summary & Strategic Rationale

The Directive: This guide details the integration of Fmoc-D-Cys(Npys)-OH (Fmoc-D-Cys(3-nitro-2-pyridinesulfenyl)-OH) into SPPS workflows. This derivative is a high-value, high-risk tool designed for the regioselective formation of unsymmetrical disulfide bonds . Unlike standard Cys(Trt) or Cys(Acm) strategies, the Npys group acts simultaneously as a protecting group and an activating group, enabling disulfide formation via thiol-disulfide exchange without oxidative reagents.

The "Incompatibility Paradox": The core challenge with Fmoc-D-Cys(Npys)-OH is the instability of the Npys group to piperidine , the standard reagent for Fmoc removal.[1]

-

Causality: The Npys group is susceptible to nucleophilic attack and base-induced degradation. Repeated exposure to 20% piperidine (standard Fmoc deprotection) will degrade the Npys moiety, leading to side reactions and yield loss.

-

Strategic Implication: This reagent is strictly recommended for N-terminal positioning or for use in solution-phase fragment condensation . If internal incorporation is attempted, it requires highly specialized, non-standard deprotection protocols which are generally discouraged in favor of Boc-Cys(Npys)-OH strategies.

Why D-Cys? The inclusion of the D-enantiomer introduces conformational constraints (e.g., reverse turns) and enhances proteolytic stability. However, D-Cys is prone to racemization during coupling, necessitating precise control over activation conditions.

Part 2: Critical Mechanism & Chemistry

The Npys Activation Mechanism

The Npys group renders the cysteine sulfur electrophilic. Upon exposure to a free thiol (from a second peptide or protein), a specific thiol-disulfide exchange occurs.

-

Reaction:

-

Self-Validating Feature: The released byproduct, 3-nitro-2-thiopyridone, is distinctively yellow and has a strong UV absorbance (~330-340 nm), allowing for real-time monitoring of the reaction progress.

Racemization Control

Cysteine derivatives are uniquely sensitive to base-catalyzed racemization via enolization of the activated ester.

-

Risk: High pH (e.g., excess DIEA/NMM) promotes proton abstraction at the

-carbon. -

Solution: Use DIC/Oxyma Pure activation.[1] This condition maintains a near-neutral to slightly acidic pH during activation, significantly suppressing racemization compared to HATU/DIEA systems.

Part 3: Detailed Experimental Protocol

Phase A: Resin Preparation & Pre-Coupling

-

Resin Selection: Rink Amide or Wang Resin (depending on C-term requirement).[2]

-

Swelling: DCM (30 min) followed by DMF washes.

Phase B: Coupling Fmoc-D-Cys(Npys)-OH

Crucial Rule: This step should ideally be the final coupling of the SPPS sequence to avoid exposing the Npys group to subsequent piperidine treatments.

| Parameter | Specification | Rationale |

| Stoichiometry | 3.0 eq Amino Acid | Ensure complete coupling without excessive waste. |

| Activator | 3.0 eq DIC (Diisopropylcarbodiimide) | Neutral activator; minimizes racemization. |

| Additive | 3.0 eq Oxyma Pure | Superior to HOBt; suppresses racemization & enhances rate. |

| Base | NONE (Strictly avoided) | Tertiary amines (DIEA) promote racemization and Npys degradation. |

| Solvent | DMF (or DMF/DCM 1:1) | DCM improves solubility and reduces aggregation. |

| Time | 60 - 90 minutes | Standard coupling time; do not extend unnecessarily. |

Step-by-Step:

-

Dissolve Fmoc-D-Cys(Npys)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

-

Add DIC (3 eq) to the mixture. Do not pre-activate for >2 minutes.

-

Immediately add the solution to the resin-bound peptide.

-

Agitate at Room Temperature for 60-90 minutes.

-

Wash: DMF (3x), DCM (3x).

-

QC Check: Perform a Kaiser Test (ninhydrin). It should be negative (colorless beads).

Phase C: Fmoc Deprotection (The Critical Decision)

-

Scenario 1: N-Terminal (Final AA)

-

If the D-Cys is the final residue, you may remove the Fmoc group carefully to expose the N-terminal amine, or leave it on if the N-terminus is to remain protected (though Npys requires free amine for some applications, usually Fmoc is removed).

-

Protocol: Treat with 20% Piperidine in DMF for 3 minutes x 2 .

-

Note: Short exposure is generally tolerated, but prolonged exposure degrades Npys. Wash immediately and thoroughly with DMF/DCM.

-

-

Scenario 2: Internal Position (Not Recommended)

-

If you must extend the chain, consider using 50% Morpholine in DMF (slower deprotection, milder base) or 5% DBU in DMF (very short times). Warning: Yield loss is expected.

-

Phase D: Cleavage & Isolation

The Npys group is stable to TFA .

-

Cocktail: TFA / TIS / Water (95:2.5:2.5). Avoid EDT (Ethanedithiol) as it will reduce the Npys group immediately.

-

Time: 2-3 hours at RT.

-

Precipitation: Cold Diethyl Ether.

-

Result: H-D-Cys(Npys)-Peptide (or Fmoc-D-Cys(Npys)-Peptide).

Phase E: Disulfide Bond Formation (Post-Cleavage)

-

Dissolve the purified Peptide A-Cys(Npys) in buffer (pH 4.5 - 6.5). Avoid pH > 7.5 to prevent hydrolysis.

-

Add Peptide B-SH (Free thiol) in stoichiometric amount (1:1).

-

Monitor: Solution turns yellow (release of thiopyridone).

-

Purification: HPLC.

Part 4: Visualization (Graphviz)

Figure 1: Workflow for the integration of Fmoc-D-Cys(Npys)-OH, highlighting the critical decision points regarding Fmoc removal and the mechanism of disulfide formation.

References

-

Albericio, F., et al. (2013). "Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Retrieved from [Link]

-

Ponsati, B., et al. (1990). "Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation." Tetrahedron. Retrieved from [Link]

-

Iris Biotech. (n.d.). Heterodisulfide Formation using Cys(Npys). Knowledge Base. Retrieved from [Link]

Sources

High-Efficiency Synthesis of Cyclic Peptides via Fmoc-D-Cys(Npys)-OH Directed Disulfide Bonding

[1]

Abstract

The synthesis of cyclic peptides, particularly those containing disulfide bridges, is a cornerstone of modern drug discovery due to their enhanced metabolic stability and high receptor affinity. Traditional oxidative cyclization (e.g., air oxidation, DMSO) often leads to random disulfide scrambling and homodimerization. This guide details a precision protocol using Fmoc-D-Cys(Npys)-OH (S-3-nitro-2-pyridinesulfenyl-D-cysteine).[1] The Npys group acts as an "activated disulfide," enabling the regioselective formation of unsymmetrical disulfide bonds via thiol-disulfide exchange. This method is orthogonal to standard protecting groups, functions rapidly under mild conditions, and significantly increases yield by preventing misfolding.

Scientific Background & Mechanism[1][3][4][5][6][7]

Why Fmoc-D-Cys(Npys)-OH?

-

Stereochemical Control: The inclusion of D-Cys (the dextrorotatory enantiomer) is frequently used in peptide drug design to induce specific turn conformations (e.g.,

-turns) that stabilize the cyclic structure and improve resistance to proteolytic degradation. -

The Npys Advantage: Unlike the Trityl (Trt) group, which requires removal to reveal a free thiol followed by oxidation, the Npys group leaves the cysteine sulfur activated. It reacts exclusively with a free thiol from a second cysteine residue to form a disulfide bond, releasing 3-nitro-2-pyridinethiol.[1]

-

Directed Cyclization: This chemistry prevents the formation of homodimers (monomer-monomer linkage) and forces the intramolecular cyclization (head-to-tail or side-chain-to-side-chain).[1]

Mechanism of Action: Thiol-Disulfide Exchange

The reaction proceeds via a nucleophilic attack of a free thiolate anion (

Figure 1: Mechanism of Npys-directed thiol-disulfide exchange.[1] The reaction is driven by the release of the stable thiopyridone leaving group.

Strategic Planning: Stability & Placement

Before beginning synthesis, one critical limitation of the Npys group must be addressed: Base Instability .

| Reagent | Stability of Npys Group | Implication |

| Piperidine (20%) | Unstable | The Npys group degrades upon prolonged exposure to piperidine, the standard reagent for Fmoc removal.[1][2] |

| TFA (95%) | Stable | The Npys group survives acid cleavage, allowing the activated peptide to be isolated and purified before cyclization. |

| DIPEA/NMM | Stable | Compatible with standard coupling bases.[1] |

Design Rule: To maximize yield, Fmoc-D-Cys(Npys)-OH should ideally be introduced as the N-terminal residue (or the final residue coupled).[1]

-

If it is the N-terminal residue, no further Fmoc deprotection steps are required (assuming the N-terminus is left Fmoc-protected or acetylated without base).[1]

-

If it must be internal, consider using Boc-Cys(Npys)-OH for the N-terminus of the fragment, or minimize piperidine exposure time (e.g., 2 x 3 min instead of 2 x 10 min).

Experimental Protocol

Phase 1: Solid Phase Peptide Synthesis (SPPS)[1][6][8][9]

Materials:

-

Resin: Rink Amide or Wang Resin (depending on C-terminal requirement).[1]

-

Amino Acids: Standard Fmoc-AA-OH; Fmoc-D-Cys(Npys)-OH ; Fmoc-Cys(Trt)-OH (for the partner cysteine).[1]

-

Coupling Reagents: DIC/Oxyma or HBTU/DIPEA.[1]

Workflow:

-

Elongation: Synthesize the peptide sequence from C-terminus to N-terminus using standard Fmoc chemistry.[1]

-

Partner Cysteine: Incorporate the second cysteine as Fmoc-Cys(Trt)-OH . The Trt group will be removed during TFA cleavage to reveal the free thiol needed for the reaction.

-

Npys Incorporation: Couple Fmoc-D-Cys(Npys)-OH as the final amino acid.[1]

-

Final Fmoc Removal (Optional): If the N-terminus requires a free amine, remove the Fmoc group with 20% piperidine in DMF (2 x 5 min). Proceed immediately to cleavage.[1] Do not store the resin in base.

Phase 2: Cleavage & Deprotection (CRITICAL)[1]

The cleavage cocktail must remove the Trt group (to free the thiol) but must NOT reduce the Npys group .

-

FORBIDDEN Reagents: DTT (Dithiothreitol), EDT (Ethanedithiol), Thioanisole (in large excess).[1] These will destroy the Npys group.

-

RECOMMENDED Cocktail: TFA / TIS / Water / Phenol.[1]

Protocol:

-

Prepare Cocktail: 90% TFA / 5% Water / 2.5% TIS (Triisopropylsilane) / 2.5% Phenol .

-

Add 10 mL cocktail per gram of resin.

-

Shake at room temperature for 2–3 hours.

-

Precipitate the peptide in cold diethyl ether. Centrifuge and wash 3x with ether.

-

Lyophilize the crude peptide.

-

Result: You now have a linear peptide containing one free thiol (-SH) and one activated Npys disulfide (-S-S-Npys).[1]

-

Phase 3: Cyclization (Thiol-Disulfide Exchange)[1]

This step forms the ring. The reaction is usually fast (< 1 hour) and visually monitorable.

Protocol:

-

Solvent: Degassed 0.1 M Acetate Buffer (pH 4.5 – 5.5) or dilute Acetic Acid (0.1% in water).[1]

-

Note: Acidic pH prevents random air oxidation of the free thiol while allowing the specific Npys reaction to proceed.

-

-

Concentration: Dissolve peptide at 0.5 – 1.0 mg/mL . (Dilution favors intramolecular cyclization over intermolecular dimerization).[1]

-

Reaction: Stir at room temperature.

-

Monitoring:

-

Visual: The solution will turn yellow as 3-nitro-2-pyridinethiol is released.[1]

-

HPLC: Monitor the disappearance of the linear peak and appearance of the cyclic product (usually elutes earlier due to constrained conformation).

-

Mass Spec: The mass shift is -154.1 Da (Loss of the Npys group [C5H3N2O2S] + gain of nothing? Wait.

-

Correction on Mass Calc:

-

Start: Peptide-S-S-Npys + Peptide-SH[1]

-

End: Peptide-S-S-Peptide + HS-Npys

-

Mass Change of the peptide: The linear precursor (if analyzed as the Npys species) loses the Npys group (-155 Da) and loses the H from the free thiol (-1 Da).

-

Simpler view: Calculate the mass of the expected cyclic peptide (Sequence - 2H). Check for that mass.

-

-

Phase 4: Purification

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Polymerization | Concentration too high.[1] | Dilute the cyclization reaction to < 0.5 mg/mL to favor intramolecular reaction. |

| Loss of Npys Group | Piperidine exposure or Thiol scavengers.[1] | Use N-terminal Cys(Npys).[1][3][4] Ensure cleavage cocktail contains NO EDT or DTT.[1] |

| Incomplete Cyclization | pH too low (thiol not nucleophilic).[1] | Adjust pH to 6.0–6.5 using Ammonium Acetate.[1] Do not exceed pH 7.5 to avoid disulfide scrambling.[1] |

| Scrambling (Isomers) | Presence of air/oxygen at high pH.[1] | Degas buffers with Nitrogen/Argon.[1] Keep pH < 6.[1]5. |

Process Visualization

Figure 2: Complete workflow for Npys-mediated cyclic peptide synthesis.

References

-

Albericio, F., et al. "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press, 2000. [1]

-

Sigma-Aldrich (Merck). "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."[1] Technical Library.

-

Bachem. "Cysteine Protection in Peptide Synthesis."[1] Bachem Technical Notes.

-

Ponsati, B., et al. "Solid-phase synthesis of cyclic peptides using the Npys protecting group." Tetrahedron, 1990.

-

BenchChem. "Application Notes and Protocols for Fmoc-Cys(Npys)-OH in Peptide Synthesis." BenchChem Applications.

Regioselective Disulfide Bridge Formation with Fmoc-D-Cys(Npys)-OH

This Application Note and Protocol Guide is designed for researchers utilizing Fmoc-D-Cys(Npys)-OH for the construction of regioselective disulfide bridges.[1] This guide addresses the specific chemical constraints of the Npys (3-nitro-2-pyridinesulfenyl) group within the Fmoc Solid Phase Peptide Synthesis (SPPS) workflow, particularly its sensitivity to base and compatibility with cleavage cocktails.

Application Note & Technical Guide [1]

Executive Summary

The formation of correct disulfide bonds in peptides containing multiple cysteine residues is a significant challenge in synthetic chemistry.[2] Random oxidation often leads to misfolded isomers and low yields.[1] Fmoc-D-Cys(Npys)-OH provides a robust solution by introducing an "activated disulfide" that reacts selectively with free thiols via thiol-disulfide exchange .[1]

This reaction is chemoselective, rapid, and requires no external oxidizing agents (like iodine or air), preventing oxidative damage to sensitive residues (Met, Trp). However, the Npys group is base-labile , making it incompatible with standard Fmoc deprotection conditions (piperidine). Therefore, specific strategic planning is required to successfully incorporate this derivative into Fmoc SPPS.

Key Benefits[1][2]

-

Regioselectivity: Directs the formation of specific disulfide bonds (e.g., Cys1–Cys10) in the presence of other protected cysteines (e.g., Cys(Acm)).

-

D-Configuration Utility: Essential for the synthesis of retro-inverso peptides, D-peptide therapeutics, and mirror-image phage display libraries.[1]

-

Orthogonality: Compatible with acid-labile groups (Trt, tBu) and Acm protection.[1]

Mechanism of Action

The Npys group functions as a leaving group upon nucleophilic attack by a thiolate anion. This process is a Thiol-Disulfide Exchange .[1]

Chemical Equation:

The driving force is the formation of the stable disulfide bond and the release of 3-nitro-2-pyridinethiol (Npys-H).[1]

Reaction Pathway Diagram

Figure 1: Mechanism of Npys-mediated thiol-disulfide exchange.[1] The reaction is driven by the release of the Npys moiety.

Strategic Planning for SPPS

The successful use of Fmoc-D-Cys(Npys)-OH hinges on one critical rule: The Npys group cannot survive repetitive piperidine treatments. [1]

The "N-Terminal Cap" Rule

Because piperidine (used to remove Fmoc) degrades the Npys group, Fmoc-D-Cys(Npys)-OH must be introduced as the final amino acid in the sequence, or introduced post-synthetically.[1]

| Strategy | Feasibility | Notes |

| Internal Residue | High Risk | Piperidine will degrade Npys during subsequent elongation.[1] Avoid. |

| N-Terminal Residue | Recommended | Couple as the last residue.[1] Do not deprotect the final Fmoc if using standard piperidine. |

| Solution Ligation | Excellent | Synthesize Peptide-Cys(Npys) and react with Peptide-SH in solution. |

Fmoc vs. Boc Derivatives

While the user specified Fmoc -D-Cys(Npys)-OH, it is technically advantageous to use Boc -D-Cys(Npys)-OH for the N-terminus in Fmoc SPPS.[1]

-

Boc-D-Cys(Npys)-OH: The Boc group is removed during TFA cleavage, yielding a free N-terminus H-D-Cys(Npys)-... immediately.[1]

-

Fmoc-D-Cys(Npys)-OH: The Fmoc group remains after TFA cleavage.[1] This is useful if you want to purify the "Fmoc-ON" peptide before ligation, or if the Fmoc group serves as a specific tag. Note: You cannot remove this Fmoc with piperidine until the Npys group has been reacted/removed.

Experimental Protocols

Protocol A: SPPS Incorporation of Fmoc-D-Cys(Npys)-OH

Objective: Synthesize a peptide with an N-terminal Npys-protected D-Cysteine.[1]

Reagents:

-

Resin: Rink Amide or Wang (depending on C-terminal requirement).[1]

-

Coupling Agents: DIC/Oxyma or HBTU/DIEA.[1]

-

Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) .

-

WARNING:Do NOT use EDT (Ethanedithiol) or Thioanisole. These are thiols/sulfides and will prematurely reduce or react with the Npys group.

-

Step-by-Step Procedure:

-

Chain Assembly: Synthesize the peptide sequence (e.g., residues 2–10) using standard Fmoc/tBu protocols.

-

Final Deprotection: Remove the Fmoc group from the penultimate amino acid using 20% piperidine in DMF.[3] Wash resin thoroughly (5x DMF, 5x DCM).[1]

-

Coupling Cys(Npys):

-

NO Final Fmoc Removal: STOP HERE. Do not treat with piperidine.

-

Cleavage:

-

Treat resin with TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2–3 hours.[1]

-

Rationale: TIS acts as a scavenger for tBu cations without reducing the Npys disulfide.

-

-

Work-up: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

-

Result: You now have Fmoc-D-Cys(Npys)-Peptide (with side chains deprotected).[1]

-

Protocol B: Regioselective Disulfide Formation (Ligation)

Objective: Form a disulfide bond between the Fmoc-D-Cys(Npys)-Peptide and a second peptide containing a free thiol (Cys-SH).[1]

Reagents:

-

Buffer: 0.1 M Ammonium Acetate or Phosphate Buffer (pH 5.0 – 6.5).

-

Note: Lower pH (4.5–5.[1]0) slows the reaction but increases specificity. pH >7.5 increases the risk of disulfide scrambling.

Step-by-Step Procedure:

-

Dissolution: Dissolve the Acceptor Peptide (containing free thiol) in the buffer at 1–5 mM concentration.

-

Addition: Add the Donor Peptide (Fmoc-D-Cys(Npys)-...) to the solution.[1] A 1:1 molar ratio is ideal, but a slight excess (1.1 eq) of the Npys peptide ensures completion.

-

Reaction:

-

Stir at room temperature.

-

Visual Cue: The solution may turn slightly yellow due to the release of 3-nitro-2-pyridinethiol.[1]

-

-

Monitoring: Monitor by HPLC. The Npys-peptide peak will disappear, and the disulfide product peak will appear.

-

Timeframe: Reaction is typically complete within 15–60 minutes.[1]

-

-

Purification: Purify the conjugated peptide directly via preparative HPLC.

Protocol C: Post-Ligation Fmoc Removal

Objective: Remove the N-terminal Fmoc group after the disulfide bond has formed.

Context: Once the Npys group is converted to a disulfide (Cys-S-S-Cys), the molecule is no longer as base-sensitive as the Npys starting material.[1]

-

Isolate the disulfide-linked peptide (from Protocol B).

-

Deprotection: Treat with 20% piperidine in DMF (solution phase) for 5–10 minutes.

-

Caution: Disulfide bonds are generally stable to piperidine for short durations, but prolonged exposure can cause scrambling (disulfide exchange between identical molecules).[1]

-

-

Quench: Acidify immediately with dilute acetic acid or TFA.

-

Final Purification: HPLC or dialysis.

Workflow Visualization

Figure 2: Complete workflow for utilizing Fmoc-D-Cys(Npys)-OH in peptide synthesis. Note the specific cleavage cocktail and timing of Fmoc removal.[3]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Loss of Npys Group | Exposure to base (piperidine) or reducing agents.[1] | Ensure Cys(Npys) is the last coupling.[1] Use TIS instead of EDT in cleavage cocktail. |

| Low Yield of Disulfide | pH too low or steric hindrance.[1] | Adjust pH to 6.[1][2]5. Add chaotropic agents (Guanidine HCl) if peptides are aggregated.[1] |

| Scrambling | pH > 7.5 or presence of free thiols.[1] | Keep pH < 7.[1][2][5]0. Ensure the reaction is stoichiometric (1:1). |

| Fmoc Removal Fails | Aggregation after ligation. | Use DBU (1-2%) in DMF for shorter durations or perform deprotection on column.[1] |

References

-

Albericio, F., et al. (1989).[1] "Use of the Npys thiol protection in solid phase peptide synthesis." International Journal of Peptide and Protein Research.

-

Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."[1] Technical Library.

-

Bachem. "Cysteine Derivatives in Peptide Synthesis."[1] Bachem Technical Guides.

-

Ponsati, B., et al. (1990).[1] "Solid-phase approaches to regiospecific double disulfide formation." Tetrahedron.

-

PubChem. "Fmoc-Cys(npys)-OH Compound Summary."[1] National Library of Medicine.[1] [1]

Sources

Strategic N-Terminal Incorporation of Fmoc-D-Cys(Npys)-OH for Regioselective Disulfide Bond Formation

An Application Guide for Researchers and Drug Development Professionals

Executive Summary

Fmoc-D-Cys(Npys)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-S-(3-nitro-2-pyridinesulfenyl)-D-cysteine, is a specialized amino acid derivative indispensable for the synthesis of complex peptides and proteins. Its utility lies in the unique properties of the 3-nitro-2-pyridinesulfenyl (Npys) group, which serves as a temporary protecting group for the cysteine thiol. The Npys group "activates" the sulfur atom, rendering it highly susceptible to nucleophilic attack by a free thiol, thereby enabling the precise, regioselective formation of disulfide bonds—a critical structural motif for the biological activity of many therapeutic peptides.

However, the direct incorporation of Fmoc-D-Cys(Npys)-OH into a peptide sequence using standard automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. The Npys group is inherently unstable under the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF), leading to premature deprotection and potential side reactions.[1][2][3] Consequently, the most robust and widely adopted strategy is to incorporate Fmoc-D-Cys(Npys)-OH as the final residue at the N-terminus of the peptide chain. This circumvents the need for any subsequent piperidine treatment, thus preserving the integrity of the vital Npys-activated thiol.

This document provides a comprehensive guide to the principles, strategic considerations, and detailed protocols for the successful N-terminal incorporation of Fmoc-D-Cys(Npys)-OH. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of cyclic peptides, peptide-protein conjugates, and other disulfide-constrained molecules.

The Chemistry of the Npys Protecting Group

The efficacy of Fmoc-D-Cys(Npys)-OH hinges on the chemical behavior of the Npys group. Understanding its dual function as both a protecting and activating moiety is key to its successful application.

-

Thiol Protection: The Npys group effectively masks the nucleophilic thiol of the cysteine side chain, preventing unwanted side reactions such as oxidation or alkylation during peptide synthesis.

-

Thiol Activation for Disulfide Exchange: The electron-withdrawing nature of the nitropyridyl ring makes the sulfur atom of the Npys group highly electrophilic. When a free thiol from another cysteine residue attacks this activated disulfide bond, a thiol-disulfide interchange reaction occurs. This reaction is highly efficient and results in the formation of a new, stable disulfide bond with the concomitant release of 3-nitro-2-thiopyridone, a yellow chromophore that can sometimes be used for spectrophotometric monitoring of the reaction.

The primary lability of the Npys group is its susceptibility to bases like piperidine, which restricts its use within internal positions in a standard Fmoc-SPPS workflow.[1][2][3] It is, however, stable to the acidic conditions of final peptide cleavage from the resin (e.g., using Trifluoroacetic acid - TFA).[2][4]

Table 1: Physicochemical Properties of Fmoc-D-Cys(Npys)-OH

| Property | Value |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid[5] |

| Molecular Formula | C₂₃H₁₉N₃O₆S₂[5] |

| Molecular Weight | 497.5 g/mol [5] |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMF, NMP, DMSO |

Strategic Workflow for Disulfide Bond Formation

The core strategy involves building the linear peptide sequence on a solid support, incorporating any internal cysteine residues with an orthogonal protecting group (e.g., Trt, Acm, tBu), and coupling Fmoc-D-Cys(Npys)-OH at the final, N-terminal step. An on-resin cyclization is then performed before the final cleavage.

Figure 1: Workflow for N-terminal incorporation and on-resin cyclization.

Detailed Experimental Protocols

These protocols are designed for manual synthesis but can be adapted for automated synthesizers. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: N-Terminal Coupling of Fmoc-D-Cys(Npys)-OH

This protocol assumes the peptide has been fully synthesized on a solid-phase resin (e.g., Rink Amide resin, 0.1 mmol scale) and the final N-terminal Fmoc group has just been removed.

Materials:

-

Peptidyl-resin with free N-terminal amine

-

Fmoc-D-Cys(Npys)-OH (2.5 to 4 equivalents)

-

HBTU/HATU (0.95 eq. relative to amino acid)

-

HOBt/Oxyma (1 eq. relative to amino acid)

-

N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to amino acid)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptidyl-resin is fully removed using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Cys(Npys)-OH and HOBt/Oxyma in a minimal amount of DMF. Add HBTU/HATU and swirl to dissolve. Finally, add the DIPEA. The solution should turn yellow. Allow the activation to proceed for 1-2 minutes.

-

Causality Note: Pre-activation of the carboxylic acid to an active ester is crucial for efficient amide bond formation. HBTU/HATU are highly effective coupling reagents that minimize racemization.[6] DIPEA acts as a non-nucleophilic base to facilitate the reaction.

-

-

Coupling Reaction: Add the activated amino acid solution to the washed peptidyl-resin. Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete coupling. If the test is positive (blue beads), extend the coupling time or consider a second coupling.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (5x) to remove any unreacted reagents.

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for on-resin disulfide bond formation.

Protocol 2: On-Resin Regioselective Disulfide Bond Formation

This protocol describes the formation of a disulfide bridge between the newly incorporated N-terminal Cys(Npys) and an internal Cys residue protected with a Trt group.

Figure 2: Mechanism of Npys-mediated disulfide bond formation.

Materials:

-

Peptidyl-resin from Protocol 1

-

TFA/Triisopropylsilane (TIS)/DCM solution (e.g., 1:1:98 v/v/v) for Trt removal

-

DMF or NMP

-

DIPEA

Procedure:

-

Swell the Resin: Swell the peptidyl-resin in DCM for 20 minutes.

-

Selective Trt Deprotection: Treat the resin with the 1% TFA solution in DCM. Agitate for 2 minutes and repeat this step 5-10 times until the yellow color of the triphenylmethyl cation is no longer observed in the effluent.

-

Causality Note: The Trityl (Trt) group is highly acid-labile and can be removed with very dilute TFA without cleaving the peptide from most acid-stable resins (like Rink Amide) or removing other side-chain protecting groups (like tBu).[7] TIS is a scavenger to prevent re-attachment of the Trt cation to other residues like Tryptophan.

-

-

Neutralization and Washing: Wash the resin thoroughly with DCM (5x) to remove acid. Then, wash with 10% DIPEA in DMF (2x) to neutralize the protonated thiol, followed by extensive washing with DMF (5x).

-

Intramolecular Cyclization: Swell the resin in DMF. The intramolecular thiol-disulfide exchange will proceed spontaneously. Agitate the resin suspension at room temperature. The reaction can be monitored by observing the release of the yellow 3-nitro-2-thiopyridone into the solvent. The reaction is typically complete within 4-12 hours.

-

Final Wash: Once the reaction is complete (the solvent no longer turns yellow), wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

Protocol 3: Final Cleavage and Deprotection

Materials:

-

Cyclized peptidyl-resin

-

Cleavage Cocktail: TFA / TIS / Water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Place the dry resin in a reaction vessel.

-

Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

-

A white precipitate (the crude peptide) should form. Centrifuge to pellet the peptide.

-

Decant the ether, wash the pellet with more cold ether, and re-centrifuge. Repeat 2-3 times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Alternative Strategy: Post-Synthetic Npys Activation

In some cases, it may be desirable to introduce the Npys group after the entire peptide has been synthesized and cleaved from the resin. This is useful if the N-terminal residue is not cysteine.

Protocol 4: Solution-Phase Npys Activation of a Peptide

This protocol assumes you have a purified, fully deprotected peptide containing at least one free cysteine thiol.

Materials:

-

Purified peptide with free thiol(s)

-

2,2'-Dithiobis(5-nitropyridine) (DTNP) or Npys-Cl

-

Aqueous buffer (e.g., 0.1 M Tris, pH 7.5)

-

Organic co-solvent if needed (e.g., Acetonitrile)

Procedure:

-

Dissolve the purified peptide in the aqueous buffer.

-

In a separate vial, dissolve a 3-5 fold molar excess of DTNP in a minimal amount of an organic solvent like acetonitrile or DMF.

-

Add the DTNP solution dropwise to the stirring peptide solution.

-

Allow the reaction to proceed at room temperature for 30-60 minutes.

-

The reaction progress can be monitored by HPLC-MS.

-

Once the reaction is complete, the Npys-activated peptide can be purified by preparative HPLC. This activated peptide can then be used for conjugation or cyclization reactions.

Applications and Conclusion

The N-terminal incorporation of Fmoc-D-Cys(Npys)-OH is a cornerstone technique for advanced peptide chemistry. Its application is critical in:

-

Pharmaceutical Drug Development: Synthesizing cyclic peptides with enhanced stability and constrained conformations for improved receptor binding and reduced enzymatic degradation.[6]

-

Bioconjugation: Creating well-defined peptide-protein or peptide-drug conjugates by reacting the Npys-activated peptide with a thiol-containing molecule.[1][2]

-

Fundamental Research: Constructing complex peptides with multiple, precisely defined disulfide bridges to study protein folding and structure-function relationships.[7][8]

By understanding the chemical principles of the Npys group and employing the strategic protocols outlined in this guide, researchers can reliably and efficiently synthesize complex, disulfide-containing peptides to advance scientific discovery and therapeutic development.

References

- Barlos, K., & Gatos, D. (2012). Convergent Solid-Phase Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 283-306). Oxford University Press.

- BenchChem. (2025). Application Notes and Protocols for Fmoc-Cys(Npys)-OH in Peptide Synthesis. BenchChem.

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. MilliporeSigma.

- Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research, 16(5), 392-401.

- Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio Pvt. Ltd.

- Boc Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc Sciences.

- Melnyk, O., et al. (2014). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl segments used for native chemical ligation.

- AAPPTec. Planning a Peptide Synthesis. AAPPTec.

- Boc Sciences.

- Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 34(2), 124-128.

- PubMed. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues.

- Albericio, F., & Andreu, D. (2015). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Digital CSIC.

- Kent, S. B., et al. (2019). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 116(46), 22999-23004.

- Biju, A. T., et al. (2022). Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide. JACS Au, 2(2), 443-451.

- Inui, T. (2018). [Development of Synthetic Methodology for Mid-size Peptide Based on Disulfide Bond Formation]. Yakugaku Zasshi, 138(10), 1221-1227.

- Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214.

- PubChem. Fmoc-Cys(npys)-OH.

- BLD Pharm. 167015-11-4|Fmoc-D-Cys(Trt)-OH. BLD Pharm.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]